

What is Sodium butyrate-D7 and its chemical properties

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Compound of Interest

Compound Name: Sodium butyrate-D7

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Sodium Butyrate-D7: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium butyrate-D7, the deuterated analog of sodium butyrate, serves as a critical internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. Its near-identical chemical and physical properties to endogenous sodium butyrate, coupled with its distinct mass shift, make it an indispensable tool in metabolomics, pharmacokinetic studies, and research into the multifaceted roles of butyrate in health and disease. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of **Sodium butyrate-D7**.

Core Chemical Properties

Sodium butyrate-D7 is a stable, isotopically labeled form of sodium butyrate where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based analyses.

Property	Value	Source
Molecular Formula	C4D7NaO2	[1][2]
Molecular Weight	117.13 g/mol	[1][3][4]
CAS Number	270564-49-3	[1][4][5]
Isotopic Enrichment	≥98 atom % D	[1][3][4]
Appearance	White powder	[1]
Melting Point	250-253 °C	[1]
Solubility	Soluble in water and methanol (slightly).[6]	
Storage Conditions	Room temperature	[4]
Stability	Stable under recommended storage conditions.[1][4]	

Applications in Research

The primary application of **Sodium butyrate-D7** is as an internal standard in quantitative mass spectrometry.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative metabolomics as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[7][8]

Sodium butyrate itself is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers.[9] It serves as a primary energy source for colonocytes and has been implicated in a wide range of physiological processes, including:

- Gut Health: Maintaining the integrity of the intestinal barrier and modulating inflammation.[10][11]
- Epigenetic Regulation: Acting as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[2][12]
- Immunomodulation: Regulating immune responses.[9]

- Metabolic Regulation: Influencing glucose homeostasis and insulin sensitivity.[10]
- Neuroprotection: Exhibiting protective effects in models of neurodegenerative diseases.[10]

Given these diverse roles, accurate quantification of butyrate levels in various biological samples is crucial for understanding its physiological and pathological significance.

Experimental Protocols

Sodium butyrate-D7 is commonly employed in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of short-chain fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Serum):[13]

- Thaw serum samples on ice.
- To 200 µL of serum, add 10 µL of an internal standard mixture containing **Sodium butyrate-D7**.
- Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and vortexing.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- The extract can be derivatized or analyzed directly, depending on the method's sensitivity and the required chromatographic separation.

Chromatographic Conditions (Example):[14]

- LC System: Agilent 1290 Infinity LC system.
- Column: Porous graphitic carbon (PGC) column.

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):[\[14\]](#)

- Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Butyrate: Precursor ion (m/z) 87.1 -> Product ion (m/z) 43.1
 - Butyrate-D7: Precursor ion (m/z) 94.1 -> Product ion (m/z) 48.1

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Feces):[\[15\]](#)

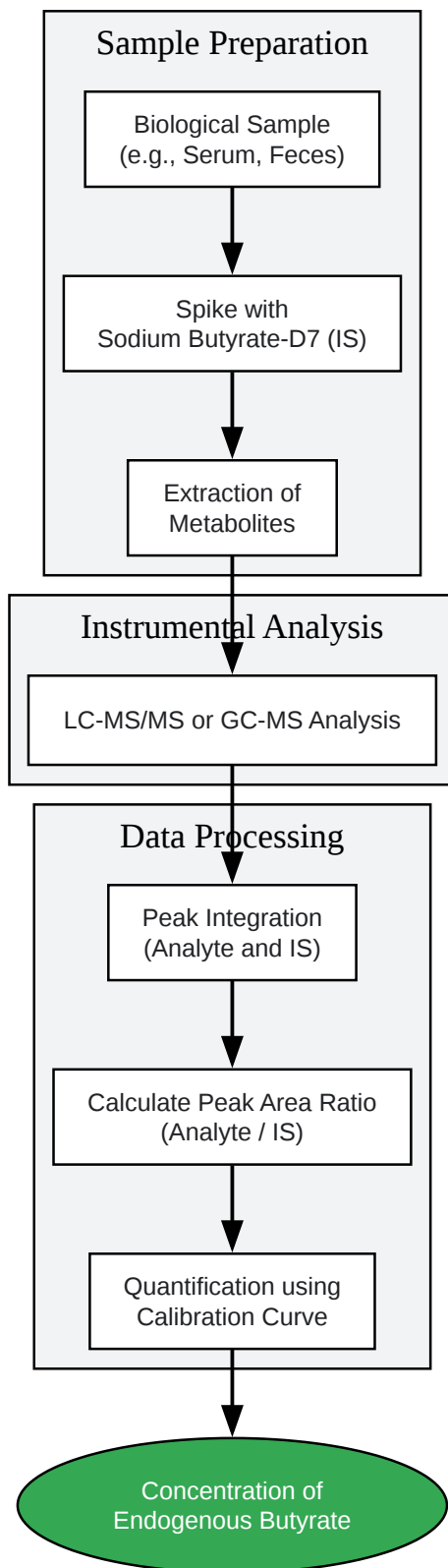
- Homogenize 30 mg of fecal sample in ethanol.
- Add a known amount of **Sodium butyrate-D7** internal standard.
- Centrifuge to pellet solid debris.
- Transfer the supernatant to a new tube.
- Add 5 µL of 0.8 M NaOH and evaporate the solvent under vacuum.
- Re-dissolve the residue in ethanol and acidify with succinic acid immediately before analysis.

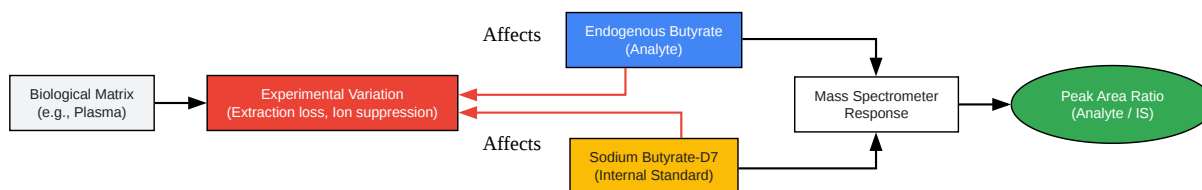
GC-MS Conditions (Example):[\[15\]](#)

- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 μ m film thickness).
- Injector Temperature: 200 °C.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Initial temperature of 55 °C, hold for 1 min, ramp to 105 °C at 8 °C/min, hold for 2 min, then ramp to 190 °C at 30 °C/min and hold for 1 min.
- Ion Source Temperature: 250 °C.
- Detection Mode: Selected Ion Monitoring (SIM).

Mandatory Visualizations

Signaling Pathway: Butyrate as a Histone Deacetylase (HDAC) Inhibitor





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